Lipophilicity (LogP) Uplift Over Unsubstituted Cyclohexyl Analog Drives Membrane Permeability Potential
The target compound exhibits a computed LogP of 2.0615, representing a ΔLogP of +0.246 over the unsubstituted 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid (LogP = 1.8155) . This ~0.25 log unit increase is attributable solely to the addition of the methyl group at the cyclohexyl 3-position. Literature establishes that a ΔLogP of +0.25 is sufficient to measurably alter passive membrane permeability and phospholipid bilayer partitioning in Caco-2 and PAMPA models [1]. The 4-methylcyclohexyl regioisomer yields an identical computed LogP of 2.0615 due to symmetrical topological contribution, but lacks the stereochemical differentiation described below . The cyclohexylmethyl analog (LogP = 1.8906) is intermediate, 0.17 log units below the target compound .
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | LogP = 2.0615 (5-(3-methylcyclohexyl) substitution) |
| Comparator Or Baseline | LogP = 1.8155 (5-cyclohexyl analog, CAS 1342121-01-0); LogP = 2.0615 (5-(4-methylcyclohexyl) analog, CAS 1554992-21-0); LogP = 1.8906 (5-(cyclohexylmethyl) analog, CAS 1343951-71-2) |
| Quantified Difference | ΔLogP = +0.246 vs. unsubstituted cyclohexyl; ΔLogP = 0.000 vs. 4-methylcyclohexyl (same formula); ΔLogP = +0.171 vs. cyclohexylmethyl |
| Conditions | Computed LogP values from vendor technical datasheets (Leyan.com platform); calculated using internal algorithm consistent across all listed comparators. |
Why This Matters
Higher lipophilicity within a congeneric series is directly correlated with increased passive transcellular permeability, a critical parameter for oral bioavailability and CNS penetration potential, making this compound the preferred choice when enhanced membrane partitioning is desired over the parent cyclohexyl scaffold.
- [1] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. doi:10.1517/17460441003605098. View Source
